N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with diphenyl substitutions at positions 3 and 5, and a dimethylethane-1,2-diamine moiety attached to the 7-position.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that creates the energy storage molecule adenosine triphosphate (ATP).
Mode of Action
If we consider the action of similar compounds, it can be inferred that it might inhibit the atp synthase, thereby disrupting the energy production in the cells .
Biochemical Pathways
The inhibition of ATP synthase affects the biochemical pathway of ATP synthesis. ATP is a crucial molecule that provides energy for numerous biological processes. Therefore, the inhibition of ATP synthase can lead to a decrease in ATP levels, disrupting various cellular functions and leading to cell death .
Pharmacokinetics
Some similar compounds have shown good mouse/human liver microsomal stabilities , which suggests that they might have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action, assuming it acts similarly to other pyrazolo[1,5-a]pyrimidines, would be the inhibition of mycobacterial growth due to the disruption of ATP synthesis . This could potentially make it useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of diphenyl groups and the dimethylethane-1,2-diamine moiety. Key reagents and conditions include:
Reagents: DIPEA, PrOH, Zn(CN)2, Pd(PPh3)4, DMF.
Conditions: Reflux, 115°C
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-mycobacterial and anticancer properties
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines .
- 2-Cyanopyrazolo[1,5-a]pyrimidine derivatives .
Uniqueness
N’-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine is unique due to its specific substitutions and the presence of the dimethylethane-1,2-diamine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrazolo[1,5-a]pyrimidine derivatives.
Properties
IUPAC Name |
N-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-26(2)14-13-23-21-15-20(18-11-7-4-8-12-18)25-22-19(16-24-27(21)22)17-9-5-3-6-10-17/h3-12,15-16,23H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGRSCJKCEUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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